

Application Note: Mass Spectrometry Analysis of Ac-Ala-Cys-Ser-Ala-Gly-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-Ala-Cys-Ser-Ala-Gly-OH

Cat. No.: B15139125

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the analysis of the synthetic peptide **Ac-Ala-Cys-Ser-Ala-Gly-OH** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This pentapeptide, featuring an N-terminal acetylation, is a representative example of a small, modified peptide that may be synthesized as a research tool, a fragment of a larger protein, or a potential therapeutic agent. Accurate mass determination and sequence verification are critical for quality control and functional studies. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides, as it minimizes fragmentation during the ionization process, allowing for the accurate measurement of the intact molecular weight.^{[1][2][3]} Subsequent tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the peptide backbone, which is essential for sequence confirmation. N-terminal acetylation has been shown to improve the abundance of b-ions, which can aid in de novo sequencing efforts.^[4]

Quantitative Data Summary

The theoretical monoisotopic mass and the expected mass-to-charge ratio (m/z) for the protonated precursor ion are summarized below.

Table 1: Theoretical Mass of **Ac-Ala-Cys-Ser-Ala-Gly-OH**

Parameter	Value
Chemical Formula	C ₁₅ H ₂₅ N ₅ O ₇ S
Monoisotopic Mass	449.1580 Da
Protonated Ion [M+H] ⁺	450.1653 m/z

Table 2: Theoretical m/z of Primary Fragment Ions (b- and y-ions) for [M+H]⁺

Fragment Ion	Sequence	Theoretical m/z	Fragment Ion	Sequence	Theoretical m/z
b ₁	Ac-Ala	114.0550	y ₁	Gly	76.0393
b ₂	Ac-Ala-Cys	217.0642	y ₂	Ala-Gly	147.0764
b ₃	Ac-Ala-Cys-Ser	304.0962	y ₃	Ser-Ala-Gly	234.1085
b ₄	Ac-Ala-Cys-Ser-Ala	375.1333	y ₄	Cys-Ser-Ala-Gly	337.1177

Experimental Protocols

A generalized workflow for the analysis of synthetic peptides involves sample preparation, chromatographic separation, and mass spectrometric analysis.[\[5\]](#)[\[6\]](#)

Sample Preparation

- **Stock Solution Preparation:** Weigh approximately 1 mg of the lyophilized peptide powder. Dissolve in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.
- **Working Solution Preparation:** Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This helps to ensure sample solubility and good peak shape during injection.[\[7\]](#)

Liquid Chromatography (LC)

- Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 100 mm)
- Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
- Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μL
- LC Gradient:

Time (min)	% Mobile Phase B
0.0	2
1.0	2
8.0	35
8.5	95
9.5	95
9.6	2

| 12.0 | 2 |

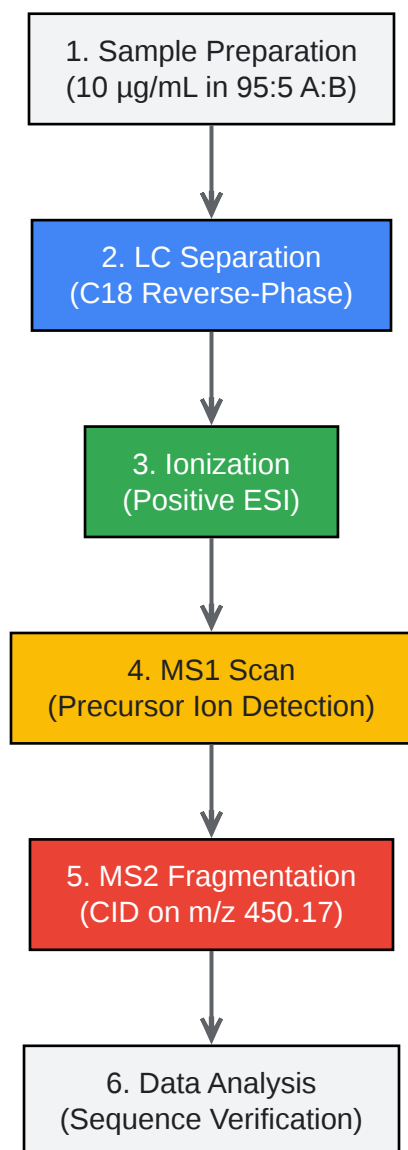
Mass Spectrometry (MS)

- Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended.
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV

- Source Temperature: 120 °C
- Desolvation Gas Flow: 600 L/hr
- Desolvation Temperature: 350 °C
- MS¹ Scan:
 - Mass Range: 100 - 1000 m/z
 - Scan Time: 0.5 seconds
- MS² (Tandem MS) Scan:
 - Activation Mode: Collision-Induced Dissociation (CID)
 - Precursor Ion Selection: 450.17 m/z (with an isolation window of ± 1.0 m/z)
 - Collision Energy: Use a collision energy ramp (e.g., 15-30 eV) to ensure a full range of fragment ions are produced.
 - Scan Range: 50 - 500 m/z

Visualizations

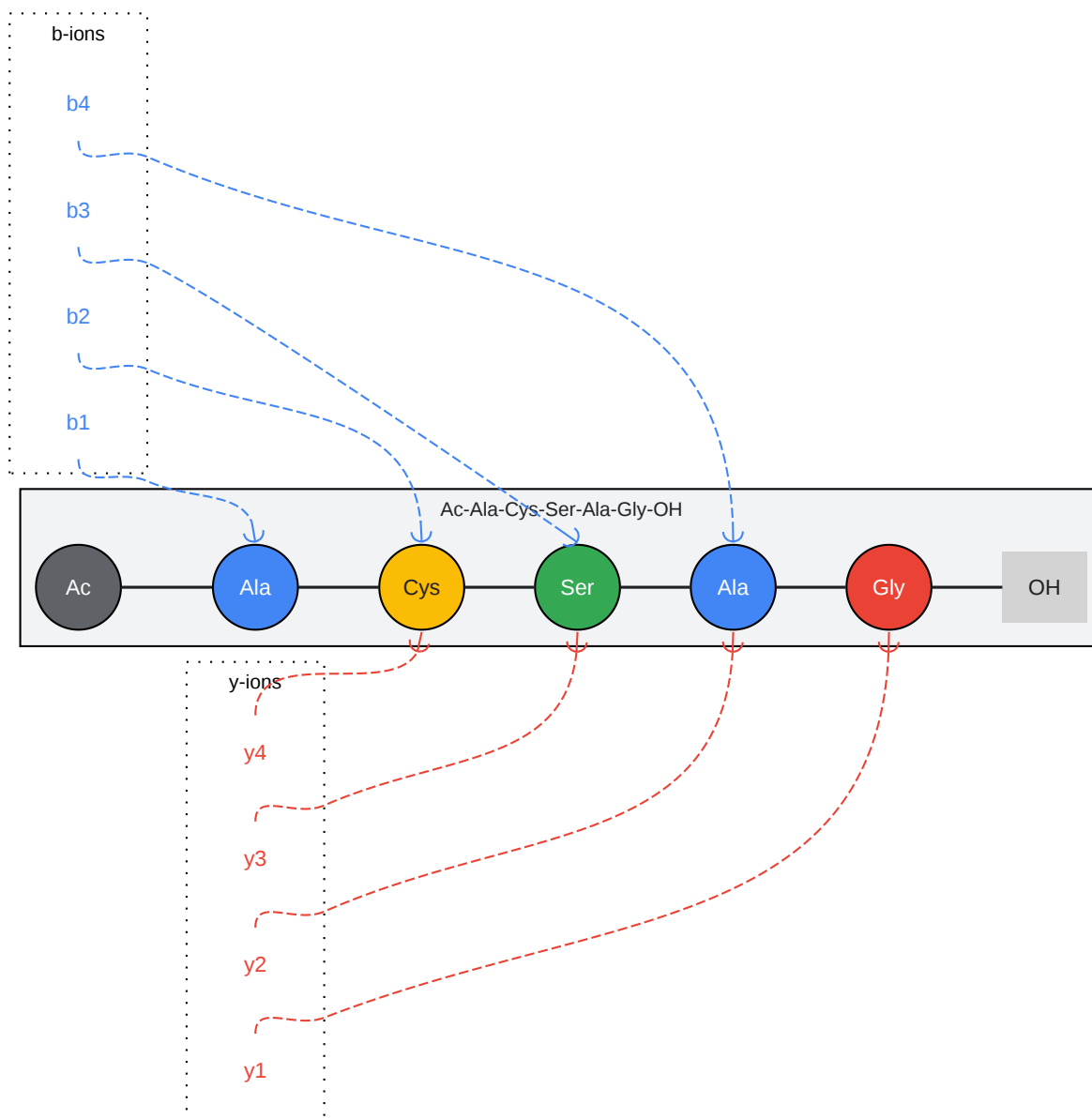
Experimental Workflow



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Caption: Overall workflow for LC-MS/MS analysis of the peptide.

Peptide Fragmentation Diagram



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Caption: Fragmentation map of **Ac-Ala-Cys-Ser-Ala-Gly-OH** showing b- and y-ions.

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